molecular formula C6H10FN3 B2605830 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1790365-91-1

1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B2605830
CAS RN: 1790365-91-1
M. Wt: 143.165
InChI Key: VYNJEABTNWWBRK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .


Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives, including compounds structurally related to 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine, have been synthesized for studying their chemical properties and reactivity. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines showcases the methodological development in accessing pyrazole-based compounds with potential pharmacological activities (Eleev, Kutkin, & Zhidkov, 2015). Similarly, the facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines highlights a methodological advancement in the preparation of fluorescent compounds for organic light-emitting diodes, demonstrating the compound's relevance in material science (Szlachcic, Kucharek, Jarosz, Danel, & Stadnicka, 2017).

Biological Activities

Research on pyrazole derivatives also extends to the exploration of their biological activities. Studies have identified that compounds within this class exhibit significant antitumor, antifungal, and antibacterial activities. The detailed characterization and biological evaluation of these derivatives underline their potential as pharmacophores for developing new therapeutic agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Mechanism of Action

Safety and Hazards

Safety and hazard information would typically come from material safety data sheets (MSDS). This can include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it .

Biochemical Analysis

Biochemical Properties

1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is involved in several biochemical reactions . It is a substrate for the L-type amino acid transporter 1 (LAT1), which mediates the uptake of large, neutral amino acids . This interaction suggests that this compound may play a role in amino acid transport and metabolism.

Cellular Effects

It is known that the compound can influence cell function by interacting with various biomolecules . For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with enzymes and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that the compound may have threshold effects, and high doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters such as LAT1 and may affect its localization or accumulation within cells.

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

properties

IUPAC Name

2-(2-fluoroethyl)-4-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c1-5-4-9-10(3-2-7)6(5)8/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNJEABTNWWBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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